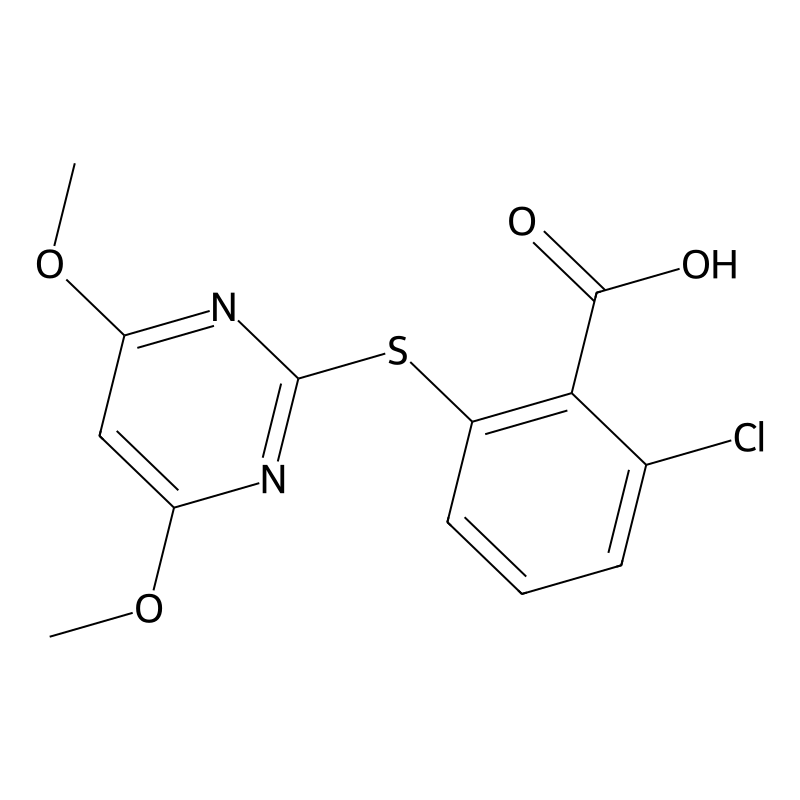

Pyrithiobac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrithiobac (CAS 123342-93-8) is a highly potent pyrimidinyl thiobenzoate compound primarily recognized as an inhibitor of acetolactate synthase (ALS). While its sodium salt (pyrithiobac-sodium) is widely commercialized as a broadleaf herbicide, the free acid form is specifically procured for advanced laboratory and industrial applications requiring strict organic solvent compatibility and precise molar control. As the direct protonated precursor, pyrithiobac free acid serves as an essential analytical reference standard, a critical starting material for the synthesis of novel agrochemical derivatives, and a highly controlled baseline for in vitro enzyme kinetic assays [1].

Research Fit

Substituting pyrithiobac free acid with the more common pyrithiobac-sodium salt introduces severe limitations in both synthetic and analytical workflows. The sodium salt is extremely hydrophilic, exhibiting a water solubility exceeding 700 g/L, which makes it highly unsuitable for direct use in non-aqueous synthetic couplings (such as esterification or amidation) without a yield-reducing acidification and extraction step [1]. Furthermore, in trace environmental analysis via LC-MS/MS, the hygroscopic nature of the sodium salt compromises gravimetric precision, while the introduction of sodium counterions can cause significant ion suppression and adduct formation, skewing quantification limits [2]. Consequently, the free acid is required for precise analytical standardization and organic-phase derivatization.

Substitution Risk

Organic Solvent Compatibility for Derivative Synthesis

Pyrithiobac free acid exhibits high solubility in polar organic solvents such as acetone and methanol, sharply contrasting with its sodium salt counterpart. While pyrithiobac-sodium possesses an extreme aqueous solubility of approximately 705 g/L at pH 7 and poor solubility in non-polar organics, the free acid form allows for immediate dissolution in organic media [1]. This distinct solubility profile eliminates the need for aqueous-to-organic phase extraction steps during the synthesis of novel derivatives.

| Evidence Dimension | Aqueous vs. Organic Solubility |

| Target Compound Data | Soluble in acetone and methanol; low water solubility |

| Comparator Or Baseline | Pyrithiobac-sodium (705 g/L water solubility at pH 7) |

| Quantified Difference | The free acid shifts the solubility profile from highly hydrophilic to organic-compatible. |

| Conditions | Standard laboratory temperature and pressure. |

Enables direct, high-yield synthetic coupling reactions (e.g., amidation) in organic solvents without requiring precursor acidification.

Gravimetric Precision and MS Compatibility in Analytical Workflows

For environmental monitoring and residue analysis, the exact molar calibration of the standard is critical. Pyrithiobac free acid (MW 326.76 g/mol) provides a stable, non-hygroscopic solid for gravimetric preparation, whereas the sodium salt (MW 348.74 g/mol) introduces a ~6.3% mass variation due to the counterion [1]. More importantly, utilizing the free acid in LC-MS/MS protocols prevents the introduction of excess sodium ions into the ionization source, thereby mitigating Na+ adduct formation and subsequent ion suppression that can artificially raise the limit of detection (LOD) [2].

| Evidence Dimension | Molar Mass and Ionization Purity |

| Target Compound Data | Pyrithiobac free acid (MW 326.76 g/mol, no counterion) |

| Comparator Or Baseline | Pyrithiobac-sodium (MW 348.74 g/mol, introduces Na+ ions) |

| Quantified Difference | Eliminates ~6.3% counterion mass contribution and prevents sodium-induced MS ion suppression. |

| Conditions | Trace environmental residue analysis via LC-MS/MS. |

Ensures absolute accuracy in standard curve generation and maximizes detector sensitivity in trace analytical assays.

High-Potency Baseline for In Vitro ALS Enzyme Assays

In purified enzyme assays, pyrithiobac free acid serves as a highly potent, low-nanomolar baseline for evaluating acetolactate synthase (ALS) inhibition. Recent in vitro studies demonstrate that pyrithiobac achieves an IC50 of 25 nM against wheat ALS and 7 nM against Arabidopsis ALS [1]. Using the pure acid form ensures that the calculated molarity reflects only the active inhibitory moiety, providing a more accurate kinetic baseline than commercial salt formulations when benchmarking novel experimental ALS inhibitors.

| Evidence Dimension | Target Enzyme Inhibition (IC50) |

| Target Compound Data | IC50 of 25 nM (wheat ALS) and 7 nM (Arabidopsis ALS) |

| Comparator Or Baseline | Experimental ALS inhibitors (e.g., compound C3, IC50 > 7,000 nM) |

| Quantified Difference | Demonstrates >200-fold higher potency than certain experimental baseline compounds. |

| Conditions | Purified in vitro ALS enzyme assay. |

Provides a precise, highly active reference standard for structural biology and resistance-mutation screening without counterion weight artifacts.

Analytical Reference Standards for Environmental Monitoring

Pyrithiobac free acid is the required calibrant for LC-MS/MS and HPLC protocols detecting pyrimidinyl thiobenzoate residues in soil and water matrices, where avoiding sodium-induced ion suppression is critical for maintaining low detection limits [1].

Precursor for Novel Agrochemical Synthesis

Due to its solubility in organic solvents like acetone and methanol, the free acid is the direct starting material of choice for synthesizing new ester or amide derivatives targeting ALS or cross-screening against other biological targets [2].

In Vitro Enzyme Kinetics and Binding Assays

Procured for precise IC50 and Ki determinations in acetolactate synthase (ALS) structural biology, where exact molar control of the active moiety is required without the hygroscopic variability of salt forms [3].

Custom Non-Aqueous Formulation Development

Selected by formulation chemists developing emulsifiable concentrates (ECs) or specialized organic solvent systems where the extreme water solubility of the sodium salt formulation would compromise physical stability [4].

Application Fit

References

- [1] U.S. Geological Survey. Prioritizing Pesticide Compounds for Analytical Methods Development. Scientific Investigations Report 2012-5045.

- [2] Wang, et al. Chemical synthesis, crystal structure, versatile evaluation of their biological activities and molecular simulations of novel pyrithiobac derivatives. European Journal of Medicinal Chemistry, 2019.

- [3] Takano, H. K., et al. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides. Journal of Agricultural and Food Chemistry, 2023.

- [4] U.S. Environmental Protection Agency. Pyrithiobac-Sodium: Human Health Draft Risk Assessment for Registration Review. EPA-HQ-OPP-2011-0661.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types